molecular formula C22H18O4 B153157 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde CAS No. 138117-09-6

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

Cat. No. B153157
M. Wt: 346.4 g/mol
InChI Key: HBYRZQGJAYFCNP-UHFFFAOYSA-N
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Description

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This chemical compound is also known as FMB and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it can prevent the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid.

Biochemical And Physiological Effects

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde in lab experiments is its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde. One direction is to further explore its potential therapeutic applications in various diseases such as cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action, which will help in optimizing its therapeutic potential. Additionally, future studies can focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 4-[(chloromethyl)phenyl]methanol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then subjected to a reaction with 3-formylphenol in the presence of a catalyst such as p-toluenesulfonic acid to yield 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde.

Scientific Research Applications

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRZQGJAYFCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde

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